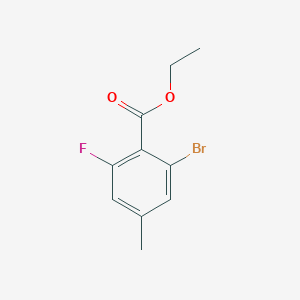

Ethyl 2-bromo-6-fluoro-4-methylbenzoate

Description

The strategic placement of a bromine atom, a fluorine atom, and an ethyl ester group on a methyl-substituted benzene (B151609) ring makes Ethyl 2-bromo-6-fluoro-4-methylbenzoate a valuable synthetic intermediate. This trifecta of functionalities allows for a wide range of chemical transformations, enabling the synthesis of novel compounds with desired properties.

Halogenated aromatic esters are a class of organic compounds characterized by an aromatic ring substituted with at least one halogen atom and an ester functional group. numberanalytics.comncert.nic.in These compounds are of great interest in organic chemistry due to the profound influence of the halogen substituent(s) on the reactivity of the aromatic ring and the ester group. numberanalytics.comncert.nic.in The halogens, through their inductive and resonance effects, can modulate the electron density of the aromatic system, thereby influencing its susceptibility to electrophilic and nucleophilic attack.

The presence of halogens also provides a handle for various cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This makes halogenated aromatic esters crucial building blocks in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. iloencyclopaedia.org

This compound stands out as a particularly useful synthetic intermediate due to its distinct functional groups. smolecule.com The bromine atom at the 2-position can readily participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents at this position. The fluorine atom at the 6-position, in addition to modifying the electronic properties of the ring, can influence the regioselectivity of reactions and enhance the metabolic stability and binding affinity of the final products in medicinal chemistry applications.

Academic research on halogenated aryl esters is currently following several key trajectories. One major area of focus is the development of novel and more efficient methods for their synthesis. This includes the exploration of new catalysts and reaction conditions for halogenation and esterification reactions, as well as the development of more sustainable and environmentally friendly synthetic routes.

Another significant research direction is the expansion of the synthetic utility of halogenated aryl esters. nih.gov Chemists are continuously exploring new types of reactions that can be performed on these substrates, as well as their application in the synthesis of increasingly complex and biologically active molecules. This includes their use in total synthesis of natural products and in the development of new drug candidates. Furthermore, there is growing interest in understanding the structure-property relationships of halogenated aryl esters and their derivatives, with the aim of designing new materials with tailored electronic, optical, and physical properties.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 1807088-10-3 reagentia.eu |

| Molecular Formula | C₁₀H₁₀BrFO₂ smolecule.com |

| Molecular Weight | 261.09 g/mol |

| Appearance | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Not specified |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromo-6-fluoro-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO2/c1-3-14-10(13)9-7(11)4-6(2)5-8(9)12/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXPKHRVXDAWIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1Br)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 2 Bromo 6 Fluoro 4 Methylbenzoate

Precursor-Based Routes to Ethyl 2-bromo-6-fluoro-4-methylbenzoate

The synthesis of this compound often begins with carefully selected precursors that already contain some of the required structural features. These precursor-based routes can be broadly categorized into two main approaches: the esterification of a pre-functionalized benzoic acid and the derivatization of a related bromo-fluoro-methyl-arene.

A primary and straightforward route to this compound is the esterification of its corresponding carboxylic acid, 2-bromo-6-fluoro-4-methylbenzoic acid. This reaction, typically a Fischer esterification, involves reacting the benzoic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium of this reaction is generally driven towards the product by using an excess of ethanol or by removing the water formed during the reaction, for instance, through azeotropic distillation. youtube.comacs.org

The presence of both a bromine and a fluorine atom ortho to the carboxylic acid group in 2-bromo-6-fluoro-4-methylbenzoic acid introduces significant steric hindrance. This can decrease the rate of esterification compared to unsubstituted benzoic acid. nih.gov To overcome this, more forcing reaction conditions, such as higher temperatures and longer reaction times, may be necessary. Alternatively, the benzoic acid can be converted to a more reactive acyl chloride using a reagent like thionyl chloride or oxalyl chloride. The resulting acyl chloride then readily reacts with ethanol to form the ethyl ester with high efficiency.

Recent advancements in catalysis have introduced solid acid catalysts, such as modified montmorillonite (B579905) K10 clay, which can facilitate the esterification of substituted benzoic acids, including those with electron-withdrawing groups. ijstr.orgepa.gov These catalysts offer advantages in terms of ease of separation and potential for recycling.

| Method | Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | H₂SO₄, p-TsOH | Excess ethanol, reflux | Cost-effective, simple | Equilibrium-limited, may require harsh conditions for hindered substrates |

| Acyl Chloride Route | SOCl₂, (COCl)₂ | Two steps: acyl chloride formation then reaction with ethanol | High yielding, suitable for hindered acids | Requires an extra synthetic step, uses corrosive reagents |

| Solid Acid Catalysis | Modified Montmorillonite K10 | Solvent-free, reflux | Heterogeneous catalyst, easily separable, reusable | Catalyst preparation required |

An alternative strategy involves starting with an aromatic precursor that already contains the bromo, fluoro, and methyl substituents, and then introducing the ethyl ester functionality. A plausible precursor for such a synthesis is 2-bromo-6-fluoro-4-methylaniline. Through a Sandmeyer-type reaction, the amino group can be converted into a nitrile. This is achieved by diazotization of the amine with sodium nitrite (B80452) in an acidic medium, followed by treatment with a copper(I) cyanide salt. The resulting 2-bromo-6-fluoro-4-methylbenzonitrile (B3074853) can then be hydrolyzed under acidic or basic conditions to yield 2-bromo-6-fluoro-4-methylbenzoic acid, which can subsequently be esterified as described in the previous section.

Another potential precursor is 1,3-dibromo-5-fluoro-2-methylbenzene. One of the bromine atoms could be selectively converted to a carboxylic acid group via a Grignard reaction. This would involve forming the Grignard reagent by reacting the dibromo compound with magnesium, followed by carboxylation with carbon dioxide. However, achieving selective Grignard formation at one of the bromine atoms while the other remains intact can be challenging and may lead to a mixture of products.

Regioselective and Chemoselective Synthetic Strategies

The successful synthesis of this compound hinges on the precise control of regioselectivity and chemoselectivity during the installation of the various functional groups.

Regioselectivity is particularly critical during the bromination step. If starting with a precursor such as ethyl 4-fluoro-2-methylbenzoate, the position of bromination must be directed specifically to the C2 position. The directing effects of the existing substituents on the aromatic ring play a crucial role. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. The ester group, being a meta-director, deactivates the ring towards electrophilic substitution. The interplay of these directing effects, along with steric hindrance, will determine the final position of the incoming bromine atom. The use of specific brominating agents and catalysts, such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst, can enhance the desired regioselectivity. nih.gov Theoretical analyses and experimental verification have shown that the choice of brominating agent and reaction conditions can significantly influence the positional selectivity in electrophilic aromatic bromination. nih.gov

Chemoselectivity is also a key consideration, especially when dealing with multifunctional molecules. For instance, during the esterification of 2-bromo-6-fluoro-4-methylbenzoic acid, the reaction conditions must be chosen to selectively target the carboxylic acid group without affecting the bromo or fluoro substituents. Similarly, if a precursor containing other reactive functional groups is used, these groups may need to be protected to prevent unwanted side reactions.

Catalytic Approaches in the Formation of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved efficiency. The synthesis of this compound can benefit from various catalytic approaches, particularly in the halogenation and esterification steps.

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-halogen and carbon-carbon bonds. rsc.orgrsc.org While direct C-H bromination of a suitable precursor is a possibility, palladium-catalyzed cross-coupling reactions offer a more controlled approach. For example, a precursor such as ethyl 2-amino-6-fluoro-4-methylbenzoate could potentially undergo a palladium-catalyzed Sandmeyer-type reaction to introduce the bromine atom.

Furthermore, palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings. nih.govsnnu.edu.cn In principle, a precursor like ethyl 6-fluoro-4-methylbenzoate could be subjected to a palladium-catalyzed C-H bromination. This would involve the selective activation of the C-H bond at the 2-position, directed by a suitable ligand, followed by reaction with a bromine source. However, achieving high regioselectivity in such reactions can be challenging due to the presence of multiple C-H bonds on the aromatic ring.

As mentioned earlier, the esterification of 2-bromo-6-fluoro-4-methylbenzoic acid is a key step in many synthetic routes. While traditional acid catalysis is effective, modern catalytic methods offer milder and more efficient alternatives. For instance, the use of solid acid catalysts like supported iron oxide nanoparticles has been shown to be effective for the esterification of various carboxylic acids. nih.gov These catalysts are often recoverable and reusable, making the process more sustainable.

Deep eutectic solvents (DES) have also been explored as green catalysts for the esterification of benzoic acid with various alcohols, including ethanol. dergipark.org.tr These systems can act as both the solvent and the catalyst, simplifying the reaction setup and workup. For sterically hindered benzoic acids, such as the 2-bromo-6-fluoro-4-methyl-substituted derivative, these advanced catalytic systems could potentially offer higher yields and milder reaction conditions compared to traditional methods.

| Synthetic Step | Catalytic Approach | Potential Catalyst | Key Advantages |

|---|---|---|---|

| Halogenation | Palladium-Catalyzed C-H Bromination | Pd(OAc)₂, Ligands | Direct functionalization, high atom economy |

| Esterification | Solid Acid Catalysis | Modified Montmorillonite K10, Supported Iron Oxide Nanoparticles | Heterogeneous, reusable, mild conditions |

| Esterification | Deep Eutectic Solvents (DES) | p-TSA/BTEAC | Green solvent and catalyst, high efficiency |

Optimization and Scale-Up Considerations in Academic Synthesis

The academic synthesis of this compound, a polysubstituted aromatic ester, presents several challenges related to reaction efficiency, selectivity, and scalability. Optimization of the synthetic protocol is crucial for obtaining high yields and purity, while scale-up considerations are vital for transitioning from laboratory-scale preparations to larger quantities required for further research. A common synthetic route would likely involve the esterification of 2-bromo-6-fluoro-4-methylbenzoic acid with ethanol. The optimization and scale-up of this process draw upon established principles in organic synthesis, particularly those related to Fischer esterification and the preparation of polysubstituted aromatic compounds.

A primary focus for optimization is the Fischer esterification reaction. This equilibrium-driven process typically requires a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA), and an excess of the alcohol to drive the reaction towards the ester product. researchgate.net Key parameters for optimization include the choice and concentration of the catalyst, reaction temperature, and reaction time. For instance, in the synthesis of related substituted benzoates, refluxing the carboxylic acid with excess alcohol in the presence of a catalytic amount of concentrated H₂SO₄ is a common practice. researchgate.net

Modern techniques such as microwave-assisted synthesis have been shown to significantly accelerate the esterification of substituted benzoic acids. researchgate.netusm.my In a sealed-vessel microwave system, solvents can be heated above their boiling points, leading to dramatically reduced reaction times. researchgate.netusm.my For example, the esterification of 4-fluoro-3-nitrobenzoic acid with ethanol was optimized by varying the temperature and irradiation time, with the highest yields achieved at 130°C with a total irradiation time of 15 minutes. researchgate.netusm.my This approach often involves the periodic addition of the acid catalyst to overcome the deactivating effect of water produced during the reaction. researchgate.netusm.my

The following table summarizes typical conditions for the esterification of substituted benzoic acids, which can be extrapolated for the synthesis of the target compound.

| Catalyst | Alcohol | Temperature (°C) | Time | Yield (%) | Reference |

| H₂SO₄ (conc.) | Methanol (B129727) (excess) | Reflux (~65) | 30 min | High | chegg.com |

| H₂SO₄ (catalytic) | Ethanol (solvent) | 130 (Microwave) | 15 min | Good | researchgate.netusm.my |

| p-Toluenesulfonic acid | 1-Butanol | 92-116 | - | High | researchgate.net |

| Modified Montmorillonite K10 | Methanol (equimolar) | Reflux | 5 hours | >90 | ijstr.org |

When scaling up the synthesis, several factors must be considered to ensure safety, efficiency, and product quality. The removal of water to drive the esterification equilibrium becomes more challenging on a larger scale. While a simple reflux with a Dean-Stark trap can be effective in the lab, industrial-scale processes might require more sophisticated engineering solutions.

The use of solid acid catalysts, such as phosphoric acid-modified Montmorillonite K-10 clay, offers a greener and more scalable alternative to traditional mineral acids. ijstr.org These catalysts are often used under solvent-free conditions, simplifying the work-up procedure and reducing waste. ijstr.org They can be easily recovered by filtration and potentially reused, which is a significant advantage from both an economic and environmental perspective. ijstr.org

Purification of the final product on a larger scale also requires careful consideration. While laboratory-scale purifications often rely on column chromatography, this method can be impractical and costly for larger quantities. Distillation, particularly vacuum distillation for high-boiling esters, is a more common industrial practice. chegg.com The separation of the desired product from unreacted starting materials and potential side-products, such as isomeric impurities formed during the synthesis of the precursor 2-bromo-6-fluoro-4-methylbenzoic acid, is critical. The synthesis of such polysubstituted benzenes often involves electrophilic aromatic substitution, where the order of introduction of substituents is key to achieving the desired regiochemistry. libretexts.org For aryl bromides and chlorides, this is typically achieved using the respective halogen in the presence of a Lewis acid catalyst like iron(III) chloride. ncert.nic.in

The following table outlines key considerations for scaling up the synthesis of this compound.

| Parameter | Laboratory Scale | Scale-Up Consideration |

| Reaction Vessel | Round-bottom flask | Jacketed glass reactor for better temperature control |

| Heating | Heating mantle, sand bath | Steam or oil-heated reactor |

| Water Removal | Dean-Stark trap, excess alcohol | Azeotropic distillation, pervaporation membranes |

| Catalyst | Concentrated H₂SO₄, p-TSA | Solid acid catalysts for easier separation and reuse |

| Purification | Flash column chromatography | Fractional distillation under vacuum, recrystallization |

| Safety | Fume hood | Process hazard analysis, closed systems |

Reactivity Profiles and Transformational Chemistry of Ethyl 2 Bromo 6 Fluoro 4 Methylbenzoate

Transformations Involving the Bromo Substituent

The bromo group at the C2 position is a versatile handle for introducing molecular complexity. Its reactivity is influenced by the electronic effects of the adjacent fluoro and ester groups.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi, Heck, Buchwald-Hartwig)

The carbon-bromine bond in ethyl 2-bromo-6-fluoro-4-methylbenzoate is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. For analogous compounds like methyl 2-amino-4-bromo-6-fluorobenzoate, the bromo group readily participates in Suzuki-Miyaura reactions with aryl boronic acids in the presence of a palladium catalyst such as Pd(PPh₃)₄ and a base like sodium carbonate. It is expected that this compound would react similarly to yield biaryl compounds.

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds, crucial for the synthesis of anilines and their derivatives. While specific studies on this compound are not prevalent, the general mechanism involves the palladium-catalyzed coupling of aryl halides with amines. researchgate.netambeed.com The reaction is typically carried out with a palladium precatalyst, a phosphine (B1218219) ligand, and a base. Given the reactivity of the bromo group, it is a suitable substrate for such transformations. smolecule.com

While specific documented examples for Stille, Negishi, and Heck reactions involving this compound are scarce in publicly available literature, the reactivity of the aryl bromide moiety suggests its potential as a substrate in these transformations as well.

Table 1: Overview of Potential Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl compound |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, Phosphine ligand, Base | N-Aryl amine |

| Stille | Organostannane | Pd catalyst | Aryl-substituted compound |

| Negishi | Organozinc reagent | Pd or Ni catalyst | Aryl-substituted compound |

| Heck | Alkene | Pd catalyst, Base | Aryl-substituted alkene |

Nucleophilic Aromatic Substitution (SNAr) Reactions

In nucleophilic aromatic substitution, a nucleophile displaces a leaving group on an aromatic ring. While the fluorine atom is generally a better leaving group in SNAr reactions than bromine when activated by an ortho or para electron-withdrawing group, the bromo substituent can also be displaced under certain conditions. For some substituted benzoates, the bromine atom can be substituted by nucleophiles such as amines or alkoxides in polar aprotic solvents at elevated temperatures. The reactivity in SNAr is highly dependent on the electronic environment of the aromatic ring.

Reductive Debromination and Organometallic Reagent Formation

The bromo substituent can be removed through reductive debromination, replacing it with a hydrogen atom. This can be achieved using various reducing agents, including catalytic hydrogenation. Furthermore, the carbon-bromine bond can be utilized to form organometallic reagents, such as Grignard or organolithium species. These reagents are powerful intermediates in organic synthesis, enabling the formation of new carbon-carbon bonds through reactions with various electrophiles.

Reactions of the Fluoro Substituent

The carbon-fluorine bond is the strongest single bond to carbon, making its selective activation and transformation a significant challenge in organic chemistry. bldpharm.comchemscene.com

Strategies for Fluorine Activation and Reactivity in Aromatic Systems

The activation of C-F bonds in fluoroaromatics is a highly desirable process. chemscene.com Several strategies have been developed to achieve this, often involving transition metal complexes. researchgate.net These metals can mediate the cleavage of the C-F bond through oxidative addition. researchgate.net The reactivity of the C-F bond is influenced by the other substituents on the aromatic ring. In some cases, the presence of ortho-substituents can influence the regioselectivity of C-F bond activation. researchgate.net Another approach involves the use of strong Lewis acids, which can interact with the fluorine atom and facilitate its cleavage. nih.gov

Selective Transformations at the C-F Bond in Halogenated Benzoates

Selective transformation of a C-F bond in the presence of other halogens is a complex task due to the high bond energy of the C-F bond. chemscene.com Research in this area often focuses on polyfluorinated aromatics. researchgate.net Transition metal-catalyzed reactions have shown promise in selectively functionalizing C-F bonds. researchgate.net For instance, certain platinum complexes can facilitate C-F activation through a phosphine-assisted mechanism. researchgate.net However, specific examples of selective C-F bond transformations for this compound are not well-documented. The challenge lies in activating the inert C-F bond without affecting the more reactive C-Br bond.

Table 2: Comparison of Halogen Substituent Reactivity

| Property | Bromo Substituent | Fluoro Substituent |

|---|---|---|

| Bond Energy | Lower | Higher |

| Leaving Group Ability in Cross-Coupling | Good | Poor |

| Leaving Group Ability in SNAr | Moderate (can be displaced) | Good (if activated) |

| Activation Strategy | Readily participates in Pd-catalyzed reactions | Requires specific transition metal complexes or Lewis acids |

Chemistry of the Ester Functionality

The ethyl ester group in this compound is a key reactive site, susceptible to a variety of nucleophilic acyl substitution reactions. The electronic effects of the ortho-bromo and -fluoro substituents, being electron-withdrawing, are expected to enhance the electrophilicity of the carbonyl carbon, thereby influencing the rates of these transformations.

Hydrolysis and Saponification

The ester functional group of this compound can be cleaved through hydrolysis to yield the corresponding carboxylic acid, 2-bromo-6-fluoro-4-methylbenzoic acid, and ethanol (B145695). This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The elimination of ethanol from this intermediate, followed by deprotonation, yields the carboxylic acid. This reaction is reversible, and to drive the equilibrium towards the products, it is typically carried out in the presence of excess water.

Base-Promoted Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide (B78521), the ester undergoes saponification. The hydroxide ion, a potent nucleophile, directly attacks the carbonyl carbon to form a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the ethoxide ion, a strong base, which then deprotonates the newly formed carboxylic acid to yield the corresponding carboxylate salt. An acidic workup is then required to protonate the carboxylate and isolate the free 2-bromo-6-fluoro-4-methylbenzoic acid. Given that saponification is an irreversible process, it often provides higher yields compared to acid-catalyzed hydrolysis.

| Reaction | Reagents | Products | General Conditions |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄) | 2-bromo-6-fluoro-4-methylbenzoic acid, Ethanol | Reflux in aqueous acid |

| Saponification | 1. NaOH (aq) 2. H₃O⁺ | 1. Sodium 2-bromo-6-fluoro-4-methylbenzoate, Ethanol 2. 2-bromo-6-fluoro-4-methylbenzoic acid | 1. Heating in aqueous base 2. Acidification |

Transesterification Reactions

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl or aryl group from an alcohol. This reaction can be catalyzed by either an acid or a base and is an equilibrium process. masterorganicchemistry.comlibretexts.org To favor the formation of the desired new ester, the alcohol reactant is typically used in a large excess. libretexts.org

Acid-Catalyzed Transesterification:

In the presence of an acid catalyst, the mechanism is analogous to that of acid-catalyzed hydrolysis. masterorganicchemistry.com The carbonyl oxygen is protonated, followed by nucleophilic attack from the new alcohol. After a series of proton transfer steps, ethanol is eliminated, and the new ester is formed.

Base-Catalyzed Transesterification:

Base-catalyzed transesterification is generally carried out using an alkoxide base corresponding to the alcohol being used for the exchange. masterorganicchemistry.com For instance, to replace the ethyl group with a methyl group, sodium methoxide (B1231860) in methanol (B129727) would be employed. The methoxide ion attacks the carbonyl carbon, leading to a tetrahedral intermediate which then expels the ethoxide ion to form the methyl ester.

| Reaction Type | Catalyst | Reactant | Expected Product |

| Acid-Catalyzed | H⁺ (e.g., H₂SO₄) | R-OH (excess) | 2-bromo-6-fluoro-4-methylbenzoyl R-ester |

| Base-Catalyzed | RO⁻ (e.g., NaOR) | R-OH (solvent) | 2-bromo-6-fluoro-4-methylbenzoyl R-ester |

Reduction to Alcohols and Aldehydes

The ester functionality of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions employed.

Reduction to a Primary Alcohol:

Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing esters to primary alcohols. chemistrysteps.com The reaction proceeds via a two-step mechanism. First, a hydride ion attacks the carbonyl carbon to form a tetrahedral intermediate, which then eliminates the ethoxide ion to form an aldehyde intermediate. This aldehyde is immediately reduced further by another equivalent of hydride to the corresponding alkoxide, which upon acidic workup yields 2-bromo-6-fluoro-4-methylbenzyl alcohol.

Reduction to an Aldehyde:

The reduction can be halted at the aldehyde stage by using a less reactive hydride reagent, such as diisobutylaluminum hydride (DIBAL-H), and by maintaining low reaction temperatures (typically -78 °C). libretexts.org At these low temperatures, the tetrahedral intermediate formed after the initial hydride attack is stable and does not collapse to the aldehyde until the reaction is warmed up during the workup. This allows for the isolation of 2-bromo-6-fluoro-4-methylbenzaldehyde (B1526398).

| Desired Product | Reagent | Typical Conditions | | :--- | :--- | :--- | :--- | | 2-bromo-6-fluoro-4-methylbenzyl alcohol | Lithium Aluminum Hydride (LiAlH₄) | 1. THF or Et₂O 2. Aqueous workup | | 2-bromo-6-fluoro-4-methylbenzaldehyde | Diisobutylaluminum Hydride (DIBAL-H) | Toluene or Hexane, -78 °C |

Amidation and Other Ester-Derived Transformations

The conversion of this compound into amides can be achieved through reaction with ammonia, primary amines, or secondary amines. This process, known as aminolysis, typically requires heating as amines are generally less nucleophilic than alkoxides. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of ethanol.

For less reactive amines or to achieve milder reaction conditions, the ester can first be hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine using a peptide coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). masterorganicchemistry.com

| Transformation | Reagents | Expected Product | | :--- | :--- | :--- | :--- | | Aminolysis | R¹R²NH, Heat | N,N-R¹,R²-2-bromo-6-fluoro-4-methylbenzamide | | Two-step Amidation | 1. NaOH, H₂O 2. R¹R²NH, Coupling Agent (e.g., DCC) | N,N-R¹,R²-2-bromo-6-fluoro-4-methylbenzamide |

Reactivity of the Methyl Group and Aromatic Ring

Beyond the ester functionality, the methyl group and the aromatic ring itself present opportunities for further chemical modification.

Side-Chain Functionalization of the Methyl Group

The methyl group attached to the benzene (B151609) ring is at a benzylic position, which makes its C-H bonds weaker and more susceptible to radical reactions compared to a typical alkyl C-H bond. libretexts.org

Benzylic Bromination:

A common method for the functionalization of a benzylic methyl group is free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, or under photochemical conditions. chemistrysteps.comlibretexts.org This reaction would convert the methyl group of this compound into a bromomethyl group, yielding Ethyl 2-bromo-4-(bromomethyl)-6-fluorobenzoate. This product is a versatile intermediate, as the benzylic bromide is a good leaving group and can readily participate in nucleophilic substitution reactions.

Oxidation to a Carboxylic Acid:

The benzylic methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). masterorganicchemistry.com This transformation would convert this compound into 2-bromo-4-(ethoxycarbonyl)-3-fluorobenzoic acid. This reaction provides a route to a dicarboxylic acid derivative of the benzene ring.

| Reaction | Reagents | Expected Product | | :--- | :--- | :--- | :--- | | Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) or light | Ethyl 2-bromo-4-(bromomethyl)-6-fluorobenzoate | | Benzylic Oxidation | Potassium Permanganate (KMnO₄) or Chromic Acid (H₂CrO₄) | 2-bromo-4-(ethoxycarbonyl)-3-fluorobenzoic acid |

Electrophilic Aromatic Substitution on Activated Aromatic Esters

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. The regiochemical outcome of such reactions is determined by the directing effects of the existing substituents.

The substituents on the ring have competing directing effects:

-Br (Bromo group): Deactivating, ortho, para-director.

-F (Fluoro group): Deactivating, ortho, para-director.

-CH₃ (Methyl group): Activating, ortho, para-director.

-COOEt (Ethyl ester group): Deactivating, meta-director.

The positions ortho to the bromine are C3 and C5, and the position para is C5. The positions ortho to the fluorine are C1 and C3, and the position para is C5. The positions ortho to the methyl group are C3 and C5, and the position para is C1. The position meta to the ethyl ester group is C3 and C5. The confluence of these directing effects suggests that the C3 and C5 positions are the most likely sites for electrophilic attack.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous compounds. For instance, the nitration of methyl 2-bromo-6-fluorobenzoate, a closely related substrate, is a known transformation. This reaction is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) as the active electrophile. youtube.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Directing Effect from -Br (o,p) | Directing Effect from -F (o,p) | Directing Effect from -CH₃ (o,p) | Directing Effect from -COOEt (m) | Overall Predicted Susceptibility |

| C3 | Ortho | Ortho | Ortho | Meta | High |

| C5 | Para | Para | Ortho | Meta | High |

This table is predictive and based on established principles of electrophilic aromatic substitution.

Further Derivatization of the Benzoate (B1203000) Core

The functional groups present on this compound provide multiple avenues for further chemical transformations, allowing for the synthesis of a diverse range of derivatives. The bromine atom at the C2 position is particularly valuable as a synthetic handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Common cross-coupling reactions that can be employed for the derivatization of the benzoate core include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C2 position.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. This is a key method for synthesizing aniline (B41778) derivatives.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base, leading to the formation of an aryl-alkyne.

Stille Coupling: This reaction involves the coupling of the aryl bromide with an organostannane reagent, catalyzed by palladium.

Heck Reaction: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base.

While specific examples of these cross-coupling reactions on this compound are not readily found in the literature, the principles are well-established for a vast array of aryl bromides. The choice of catalyst, ligand, base, and reaction conditions would be crucial for achieving high yields and selectivity.

Table 2: Potential Derivatization Reactions of the Benzoate Core

| Reaction Type | Coupling Partner | Potential Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid | 2-Aryl-6-fluoro-4-methylbenzoate |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | 2-(Amino)-6-fluoro-4-methylbenzoate |

| Sonogashira Coupling | Terminal Alkyne | 2-(Alkynyl)-6-fluoro-4-methylbenzoate |

| Stille Coupling | Organostannane | 2-(Organo)-6-fluoro-4-methylbenzoate |

| Heck Reaction | Alkene | 2-(Alkenyl)-6-fluoro-4-methylbenzoate |

This table illustrates potential transformations based on established cross-coupling methodologies.

Mechanistic Elucidation of Reactions Involving Ethyl 2 Bromo 6 Fluoro 4 Methylbenzoate

Detailed Reaction Pathways for Cross-Coupling Processes

Ethyl 2-bromo-6-fluoro-4-methylbenzoate is a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The general mechanism for these reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, proceeds through a catalytic cycle involving a palladium catalyst. chemistryjournals.netnih.gov

The catalytic cycle typically initiates with the oxidative addition of the aryl bromide to a low-valent palladium(0) species. In the case of this compound, the C-Br bond is significantly more reactive towards oxidative addition than the C-F bond, allowing for selective functionalization at the bromine-substituted position. The presence of both an electron-withdrawing ester group and a fluorine atom can influence the rate of this step.

Following oxidative addition, a transmetalation step occurs, where the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an amine in Buchwald-Hartwig amination) is transferred to the palladium(II) complex. This is often the rate-determining step and can be influenced by the choice of ligands on the palladium catalyst.

The final step is reductive elimination , where the newly formed carbon-carbon or carbon-nitrogen bond is created, and the palladium(0) catalyst is regenerated, allowing the catalytic cycle to continue. mit.edu

Table 1: Generalized Catalytic Cycle for Cross-Coupling Reactions

| Step | Description | Key Intermediates |

| Oxidative Addition | The aryl halide adds to the Pd(0) catalyst, forming a Pd(II) species. | Ar-Pd(II)-X |

| Transmetalation | The organic group from the coupling partner replaces the halide on the Pd(II) complex. | Ar-Pd(II)-R |

| Reductive Elimination | The two organic groups on the Pd(II) complex couple and are eliminated, regenerating the Pd(0) catalyst. | Ar-R |

Investigation of Nucleophilic Aromatic Substitution Mechanisms (SNAr)

The electron-deficient nature of the aromatic ring in this compound, enhanced by the presence of the fluorine and ester groups, makes it susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile replaces a leaving group on the aromatic ring. The fluorine atom, being highly electronegative, is a potent activator for SNAr reactions and can also serve as the leaving group.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. imperial.ac.uk First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . The negative charge in this intermediate is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing ester group.

In the second step, the leaving group (either bromide or fluoride) is eliminated, restoring the aromaticity of the ring. The relative leaving group ability often follows the order F > Cl > Br > I in SNAr reactions, which is the reverse of the trend in SN1 and SN2 reactions. This is because the bond-breaking step is not typically the rate-determining step.

Kinetic and Thermodynamic Aspects of Ester Transformations

The ethyl ester group of this compound can undergo transformations such as hydrolysis and transesterification.

Ester Hydrolysis: The hydrolysis of the ester to the corresponding carboxylic acid can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water, followed by proton transfers and elimination of ethanol (B145695), yields the carboxylic acid. libretexts.org

Base-promoted hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. sserc.org.uksserc.org.uk This reaction is generally irreversible as the resulting carboxylate anion is resonance-stabilized and deactivates towards further nucleophilic attack.

While specific kinetic and thermodynamic parameters for the hydrolysis of this compound are not documented, studies on the hydrolysis of ethyl benzoate (B1203000) and its substituted derivatives provide valuable insights. nih.govresearchgate.net The rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring.

Table 2: General Kinetic and Thermodynamic Considerations for Ester Hydrolysis

| Parameter | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis |

| Rate Law | Rate = k[Ester][H⁺] | Rate = k[Ester][OH⁻] |

| Thermodynamics | Generally reversible | Generally irreversible |

| Key Intermediate | Protonated tetrahedral intermediate | Tetrahedral intermediate |

Influence of Steric and Electronic Effects on Reactivity

The reactivity of this compound is significantly influenced by the steric and electronic effects of its substituents.

Electronic Effects: The fluorine atom and the ethyl ester group are both electron-withdrawing groups, which decrease the electron density of the aromatic ring. studymind.co.uklibretexts.orglibretexts.orgpharmaguideline.com This deactivation makes the ring less susceptible to electrophilic aromatic substitution but more reactive towards nucleophilic aromatic substitution. The methyl group is an electron-donating group, which slightly counteracts the effect of the withdrawing groups. studymind.co.uklibretexts.orglibretexts.orgpharmaguideline.com

Steric Effects: The presence of substituents at both positions ortho to the bromine atom (fluorine) and the ester group creates significant steric hindrance. This steric bulk can hinder the approach of reactants and catalysts, potentially slowing down reaction rates, particularly in cross-coupling reactions where the formation of bulky transition states is often required. nih.gov However, in some cases, bulky ligands on the catalyst can overcome this hindrance.

Solvent and Catalyst Effects on Reaction Mechanisms

The choice of solvent and catalyst is critical in directing the outcome and efficiency of reactions involving this compound.

Solvent Effects: In cross-coupling reactions, the solvent plays a crucial role in dissolving the reactants and catalyst, and in stabilizing intermediates. researchgate.net Polar aprotic solvents like DMF, DMSO, and THF are commonly used. The polarity of the solvent can influence the rates of oxidative addition and reductive elimination. researchgate.net

Catalyst Effects: In palladium-catalyzed cross-coupling reactions, the nature of the ligand on the palladium center is paramount. nih.gov Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps, especially with sterically hindered substrates. mit.edu The choice of palladium precursor and additives can also have a profound impact on the catalytic activity. For SNAr reactions, the presence of a strong base is often required to facilitate the nucleophilic attack.

Computational and Theoretical Investigations of Ethyl 2 Bromo 6 Fluoro 4 Methylbenzoate

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its physical and chemical properties. For Ethyl 2-bromo-6-fluoro-4-methylbenzoate, density functional theory (DFT) would be a common and effective method to probe its electronic architecture.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals can predict a molecule's susceptibility to electrophilic and nucleophilic attack.

For this compound, the HOMO would likely be localized on the electron-rich aromatic ring, influenced by the methyl group, while the LUMO would be expected to have significant contributions from the carbonyl group of the ester and the carbon atoms bearing the electronegative bromo and fluoro substituents. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A hypothetical set of such parameters for this compound is presented in the table below to illustrate the type of data that would be generated.

| Parameter | Formula | Hypothetical Value (eV) | Description |

| HOMO Energy (EHOMO) | - | -6.5 | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy (ELUMO) | - | -1.2 | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 | Measures the tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 | Represents the resistance to change in electron distribution. |

| Global Electrophilicity (ω) | χ² / (2η) | 2.79 | An index that quantifies the electrophilic nature of a molecule. |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

The distribution of electron density in a molecule is rarely uniform. In this compound, the electronegative fluorine, bromine, and oxygen atoms will draw electron density towards themselves, creating partial negative charges (δ-), while the carbon and hydrogen atoms will bear partial positive charges (δ+). Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to quantify these partial charges on each atom.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this molecule, the MEP would likely show negative potential (red and yellow regions) around the fluorine, bromine, and carbonyl oxygen atoms, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms and parts of the aromatic ring, highlighting sites for potential nucleophilic interaction.

Conformational Analysis and Energetic Landscapes

The three-dimensional structure of a molecule is critical to its function and reactivity. This compound has several rotatable bonds, primarily in the ethyl ester group. Conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformation. This process generates a potential energy surface, from which the most stable, low-energy conformers can be identified. Steric hindrance between the ortho substituents (bromine and fluorine) and the ethyl ester group would significantly influence the preferred conformations. Understanding the most stable conformer and the energy barriers between different conformations is essential for predicting how the molecule will interact with other species.

Theoretical Prediction of Reactivity and Selectivity

Computational methods can go beyond static properties to model chemical reactions, predicting their feasibility, mechanisms, and outcomes.

For any chemical reaction, the reactants must pass through a high-energy transition state to form products. Computational modeling allows for the identification and characterization of these transition state structures. For instance, in a nucleophilic aromatic substitution reaction involving this compound, where a nucleophile might replace the bromine or fluorine atom, the structure and energy of the Meisenheimer complex intermediate and the associated transition states could be calculated. The activation energy, which is the energy difference between the reactants and the transition state, would determine the reaction rate.

By mapping the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This allows for the elucidation of the most likely reaction pathway. For a molecule like this compound, computational studies could, for example, investigate the regioselectivity of electrophilic aromatic substitution or the competition between different nucleophilic substitution pathways. These theoretical models can explain experimentally observed outcomes or predict the results of new, untested reactions, thereby guiding synthetic efforts.

Solvation Models and Intermolecular Interactions

The study of solvation effects is critical for understanding a molecule's behavior in different chemical environments. For a compound like this compound, with its polar ester group and halogen substituents, intermolecular interactions with solvent molecules are expected to significantly influence its properties.

Solvation Models: Implicit solvation models are a computationally efficient means to approximate the effect of a solvent. The Polarizable Continuum Model (PCM) is a widely used approach where the solvent is treated as a continuous dielectric medium. This model is effective in capturing the bulk electrostatic effects of the solvent on the solute. Another common model is the Solvation Model based on Density (SMD), which is a universal solvation model that includes parameters for a wide range of solvents and accounts for non-electrostatic interactions as well. nih.gov Theoretical investigations on similar aromatic esters often employ these models to study the influence of solvent polarity on electronic transitions and chemical reactivity. nih.gov The choice of solvent in these models can be varied to simulate different experimental conditions.

Intermolecular Interactions: The nature and strength of intermolecular interactions can be elucidated using several computational techniques. The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. For this compound, the electronegative fluorine and oxygen atoms would be expected to be regions of negative potential, while the hydrogen atoms of the ethyl and methyl groups would be regions of positive potential.

Natural Bond Orbital (NBO) analysis is another powerful method used to study intramolecular and intermolecular bonding and interactions. It can quantify the delocalization of electron density, which is indicative of hyperconjugative and hydrogen bonding interactions. In the context of solvation, NBO analysis can provide insights into the specific interactions between the solute and solvent molecules. Studies on analogous halogenated aromatic compounds have utilized NBO analysis to understand the influence of substituents on the electronic structure. nih.gov

A hypothetical summary of the types of intermolecular interactions for this compound that could be investigated using computational methods is presented in the table below.

| Interaction Type | Description | Predicted Significance |

| Dipole-Dipole | Interactions between the permanent dipoles of the ester group and polar solvent molecules. | High |

| Hydrogen Bonding | Potential for weak hydrogen bonds between the ester's oxygen atoms and protic solvent molecules. | Moderate |

| Halogen Bonding | The bromine atom could act as a halogen bond donor, interacting with Lewis bases. | Moderate |

| π-π Stacking | Interactions between the aromatic ring of the benzoate (B1203000) and aromatic solvent molecules. | Solvent Dependent |

| van der Waals | General non-specific interactions contributing to overall solvation. | High |

Advanced Theoretical Studies of Electronic and Vibrational States

Advanced theoretical studies, primarily relying on DFT and its time-dependent extension (TD-DFT), are instrumental in characterizing the electronic and vibrational properties of molecules like this compound.

Electronic States: The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. scirp.org For substituted benzoates, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is often a π*-orbital. The presence of electron-withdrawing groups like bromine and fluorine is expected to lower the energy of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap and, consequently, the molecule's reactivity. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of organic molecules. nih.gov By simulating the UV-Vis spectrum, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For this compound, the primary electronic transitions would likely be π → π* transitions within the aromatic ring. Solvatochromic effects, the shift in λmax with solvent polarity, can also be investigated using TD-DFT in conjunction with solvation models like PCM. nih.gov

A representative table of calculated electronic properties, based on typical values for similar aromatic esters, is provided below.

| Property | Typical Calculated Value (in vacuo) | Description |

| HOMO Energy | -6.5 to -7.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.0 to -2.0 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.5 to 6.0 eV | Indicator of chemical stability and reactivity. |

| First Excitation Energy | 4.0 to 5.0 eV | Corresponds to the main absorption in the UV-Vis spectrum. |

Vibrational States: The vibrational spectrum of a molecule provides a fingerprint that is unique to its structure. Theoretical vibrational analysis is typically performed using DFT to calculate the harmonic vibrational frequencies. mdpi.comnih.govscirp.org The calculated frequencies, often scaled by an empirical factor to correct for anharmonicity and other method-inherent errors, can be compared with experimental data from FT-IR and Raman spectroscopy. This comparison allows for a detailed assignment of the observed vibrational bands to specific modes of motion within the molecule, such as stretching, bending, and torsional vibrations. mdpi.comscirp.org

For this compound, key vibrational modes would include the C=O stretching of the ester group, C-F and C-Br stretching, aromatic C-C stretching, and various C-H vibrations of the methyl and ethyl groups. The table below outlines some of the characteristic vibrational frequencies that would be expected for this molecule, based on studies of similar compounds. mdpi.comscirp.org

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| C-H Stretching (Aromatic) | 3000 - 3100 | Stretching vibrations of the C-H bonds on the benzene ring. |

| C-H Stretching (Aliphatic) | 2850 - 3000 | Stretching vibrations of the C-H bonds in the methyl and ethyl groups. |

| C=O Stretching | 1700 - 1730 | Characteristic stretching vibration of the carbonyl group in the ester. |

| C-C Stretching (Aromatic) | 1400 - 1600 | Stretching vibrations of the carbon-carbon bonds within the benzene ring. |

| C-F Stretching | 1100 - 1300 | Stretching vibration of the carbon-fluorine bond. |

| C-O Stretching | 1000 - 1300 | Stretching vibrations of the C-O bonds in the ester group. |

| C-Br Stretching | 500 - 650 | Stretching vibration of the carbon-bromine bond. |

Applications of Ethyl 2 Bromo 6 Fluoro 4 Methylbenzoate As a Strategic Synthon in Advanced Synthesis

Role in Convergent Synthesis of Complex Organic Scaffolds

In convergent synthesis, complex molecules are assembled from several individual fragments that are synthesized separately and then joined together in the final stages. Ethyl 2-bromo-6-fluoro-4-methylbenzoate is an ideal candidate for such strategies due to the presence of the bromine atom on its aromatic ring.

The carbon-bromine bond serves as a versatile synthetic handle for a variety of powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, and Negishi couplings. ed.ac.uknih.govresearchgate.net These reactions allow for the precise and efficient connection of the benzoate (B1203000) scaffold to other complex molecular fragments, such as other aryl groups, alkyls, or vinyl groups.

For instance, in a hypothetical convergent synthesis, the bromine atom of this compound could be coupled with a boronic acid derivative of another complex fragment (a Suzuki coupling). researchgate.net The presence of the ortho-fluoro and methyl groups provides steric and electronic influence that can control the reactivity and conformation of the resulting biaryl product. The ester group remains available for subsequent transformations, such as hydrolysis to a carboxylic acid or amidation, allowing for further diversification of the molecular scaffold after the key fragments have been joined. This strategic, stepwise approach is crucial for the efficient construction of intricate organic molecules.

Precursor to Biologically Relevant Molecular Frameworks

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. wikipedia.org An estimated one-fifth of all pharmaceuticals contain at least one fluorine atom. wikipedia.org this compound is a valuable starting material for creating such biologically relevant molecules due to its combination of a fluorine atom and reactive handles for further modification. smolecule.com The specific substitution pattern found in this compound is relevant to the development of novel therapeutics, as structurally similar 4-fluoro-2,6-dimethyl-phenoxy fragments have been identified in potent biological inhibitors. nih.gov

Intermediates in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain rings with at least one non-carbon atom, form the core of a vast number of pharmaceuticals. The ortho-bromo-fluoro arrangement on this compound is particularly well-suited for the synthesis of fused heterocyclic systems.

The bromine atom can be displaced through nucleophilic aromatic substitution or participate in metal-catalyzed cyclization reactions. For example, reaction with a nitrogen-based nucleophile (like an amine) or a sulfur-based nucleophile (like a thiol) could lead to the formation of fused nitrogen- or sulfur-containing heterocycles, respectively. The synthesis of fluorinated benzothiazoles from related fluoro-aniline precursors demonstrates the utility of these building blocks in creating complex heterocyclic structures. researchgate.net Furthermore, literature precedent shows that bromo-substituted aromatic compounds are key starting materials for a wide variety of heterocyclic systems, including bromobenzofuran-based structures. sciepub.com The ester functional group can also participate in cyclization reactions, for example, by reacting with an adjacent, newly introduced functional group to form a lactone ring.

Building Blocks for Polyaromatic Systems

Polyaromatic systems are fundamental structures in many areas of chemistry, including drug design and materials science. The bromo-functionality of this compound makes it an excellent building block for constructing extended polyaromatic hydrocarbons (PAHs) and related systems.

Through palladium-catalyzed cross-coupling reactions, the benzene (B151609) ring of this compound can be linked to other aromatic or heteroaromatic rings. ed.ac.uknih.gov For example, a Suzuki coupling with an arylboronic acid would yield a biaryl compound. If the coupling partner itself contains a reactive handle, this process can be repeated to build even larger, well-defined polyaromatic structures. The fluorine and methyl substituents on the original ring remain in the final product, where they serve to fine-tune the electronic properties, solubility, and solid-state packing of the polyaromatic system. This level of control is critical for designing molecules with specific biological or physical properties.

Utility in Material Science Precursors

The unique properties conferred by the carbon-fluorine bond, such as high thermal stability, chemical resistance, and distinct electronic characteristics, make fluorinated compounds highly valuable in materials science. rsc.orgnih.govnih.gov this compound serves as a promising precursor for a new generation of functional organic materials. smolecule.com

Monomer or Intermediate for Polymer Synthesis

The compound’s structure is well-suited for its use as a monomer in the synthesis of advanced polymers. The bromine atom provides a reactive site for polycondensation reactions. For instance, through Suzuki polycondensation, where a di-boronic acid is reacted with a di-halide, this molecule could be incorporated into the backbone of a conjugated polymer. Such polymers are of great interest for applications in organic electronics.

The direct synthesis of π-conjugated polymers containing bromoaryl side groups has been demonstrated, highlighting the feasibility of using such monomers without the need for protecting groups. rsc.org The inclusion of fluorine in the polymer backbone, contributed by the this compound monomer, can lead to materials with enhanced thermal stability, improved solubility in organic solvents, and tailored electronic energy levels. This is a common strategy in the design of high-performance fluorinated aromatic polyimides. mdpi.comresearchgate.net

Building Blocks for Functional Organic Materials (e.g., dyes, optoelectronic components)

The synthesis of functional organic materials for applications in electronics and photonics often relies on building blocks that allow for the precise tuning of optoelectronic properties. utm.my this compound is an excellent candidate for this purpose.

The bromo- and ester groups provide two distinct points for modification. The bromo- group can be used in cross-coupling reactions to attach other chromophores or electronically active units, extending the π-conjugated system. ed.ac.uknih.gov The ester group can be converted into other functionalities to modulate the molecule's properties further. The fluorine atom plays a crucial role by altering the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Fluorination is a known strategy to lower these energy levels, which is particularly useful for creating electron-transporting or light-emitting materials for devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). utm.mymdpi.com

Summary of Applications and Key Functional Groups

| Application Area | Relevant Functional Group(s) | Role of Functional Group(s) |

| Convergent Synthesis | Bromo | Serves as a handle for cross-coupling reactions (e.g., Suzuki, Stille) to link complex fragments. |

| Medicinal Chemistry | Fluoro, Bromo, Ester | Fluoro group enhances biological properties. Bromo and ester groups allow for diversification and attachment of other pharmacophores. |

| Heterocycle Synthesis | Bromo, Fluoro | The ortho-bromo-fluoro arrangement facilitates cyclization reactions to form fused heterocyclic rings. |

| Polyaromatic Systems | Bromo | Enables construction of extended aromatic systems via iterative cross-coupling reactions. |

| Polymer Synthesis | Bromo | Acts as a reactive site for polycondensation reactions, incorporating the fluorinated aromatic unit into a polymer chain. |

| Functional Materials | Fluoro, Bromo | Fluoro group tunes electronic properties and enhances stability. Bromo group allows for the attachment of other functional units. |

Derivatization Towards Novel Functional Molecules

The inherent reactivity of the functional groups within this compound allows for a variety of chemical transformations. The carbon-bromine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, while the ester group can be readily modified. These reactions open avenues for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

One notable application of this compound is in the synthesis of substituted pyrazole (B372694) derivatives. Pyrazoles are a class of heterocyclic compounds that are of significant interest due to their prevalence in pharmaceuticals and agrochemicals. The synthesis of pyrazole derivatives from this compound typically involves a multi-step sequence.

A key transformation is the reaction of this compound with a hydrazine (B178648) derivative. For instance, reaction with hydrazine hydrate (B1144303) can lead to the formation of a pyrazolone (B3327878) intermediate. This intermediate can then be further functionalized to introduce a variety of substituents onto the pyrazole ring, leading to a library of novel compounds.

Detailed research findings have demonstrated the successful synthesis of complex pyrazole-containing molecules starting from this versatile building block. The following table outlines a representative synthetic route and the corresponding reaction conditions.

Table 1: Synthesis of a Pyrazole Derivative from this compound

| Step | Reactant(s) | Reagents and Conditions | Product | Yield (%) |

| 1 | This compound | Hydrazine hydrate, Ethanol (B145695), Reflux | 3-(2-Fluoro-4-methylphenyl)-1H-pyrazol-5(4H)-one | Not Reported |

| 2 | 3-(2-Fluoro-4-methylphenyl)-1H-pyrazol-5(4H)-one | Phosphorus oxychloride | 5-Chloro-3-(2-fluoro-4-methylphenyl)-1H-pyrazole | Not Reported |

| 3 | 5-Chloro-3-(2-fluoro-4-methylphenyl)-1H-pyrazole | Aryl boronic acid, Palladium catalyst, Base | 3-(2-Fluoro-4-methylphenyl)-5-aryl-1H-pyrazole | Not Reported |

The derivatization is not limited to the formation of pyrazoles. The bromo group can participate in a variety of other cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of aryl, vinyl, and amino substituents, respectively. Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups, further expanding the molecular diversity that can be achieved from this single starting material.

The strategic positioning of the fluoro and methyl groups on the aromatic ring also plays a crucial role in influencing the physicochemical properties of the resulting derivatives, such as their lipophilicity and metabolic stability, which are important considerations in drug discovery.

Innovations and Future Directions in the Research of Ethyl 2 Bromo 6 Fluoro 4 Methylbenzoate

Emerging Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For a compound like Ethyl 2-bromo-6-fluoro-4-methylbenzoate, this translates to developing synthetic routes that are not only efficient but also environmentally benign. Key areas of innovation include:

Catalytic Systems: Future research will likely focus on replacing stoichiometric reagents with catalytic alternatives, particularly for the halogenation and esterification steps. The use of recyclable and non-toxic catalysts will be a priority.

Alternative Solvents: A move away from hazardous organic solvents towards greener alternatives like water, supercritical fluids, or bio-based solvents is anticipated. This will significantly reduce the environmental footprint of the synthesis.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, thereby minimizing waste, will be at the forefront. This includes exploring novel reaction pathways that proceed with high atom economy.

Energy Efficiency: The adoption of energy-efficient techniques such as microwave-assisted synthesis or mechanochemistry could drastically reduce the energy consumption associated with the production of this compound.

The development of these sustainable methodologies will not only make the synthesis of this compound more environmentally friendly but also more cost-effective in the long run.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, characterized by the continuous pumping of reagents through a reactor, offers several advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. For the synthesis of this compound, the integration of flow chemistry could lead to significant improvements. For instance, hazardous reactions like bromination can be performed more safely in a continuous flow setup, minimizing the risk of runaway reactions.

Automated synthesis platforms, which combine robotics with flow chemistry, represent the next frontier. These systems can perform multi-step syntheses with minimal human intervention, allowing for high-throughput screening of reaction conditions and rapid optimization of synthetic routes. The application of such automated systems to the synthesis of this compound and its derivatives would accelerate the discovery of new compounds with desired properties. One search result indicates that continuous flow reactors are already being utilized for controlled halogenation reactions in industrial settings for related compounds, suggesting a promising future for this technology in the synthesis of the title compound.

Discovery of Novel Reactivity Patterns and Transformations

The unique electronic and steric properties of this compound, arising from its specific substitution pattern, make it a fertile ground for discovering novel reactivity. The presence of both a bromine and a fluorine atom on the aromatic ring opens up possibilities for selective transformations. For example, the differential reactivity of the C-Br and C-F bonds towards various reagents could be exploited to achieve regioselective functionalization.

Future research may uncover new catalytic systems that can selectively activate one halogen over the other, leading to the development of novel cross-coupling reactions or nucleophilic aromatic substitution pathways. The interplay between the electron-withdrawing fluorine and ester groups and the electron-donating methyl group can also lead to unexpected reactivity. The strength of the carbon-halogen bond is a critical factor in the reactivity of halogenoarenes, and the specific substitution on this molecule will influence this bond strength and, consequently, its chemical behavior savemyexams.com.

Advanced Computational Design and Prediction for Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of this compound, computational methods can be employed to design and predict the properties of its derivatives. Density Functional Theory (DFT) calculations, for example, can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule.

By computationally screening a virtual library of derivatives, researchers can identify candidates with specific desired properties, such as enhanced biological activity or improved material characteristics. This in silico approach can significantly reduce the time and cost associated with experimental synthesis and testing. The use of DFT and other computational methods has been successfully applied to predict the properties of other substituted benzoate (B1203000) derivatives, highlighting the potential of these techniques for the rational design of novel compounds based on the this compound scaffold mdpi.comresearchgate.net.

Potential for Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers a bottom-up approach to the construction of complex functional materials. The presence of halogen atoms in this compound makes it a promising candidate for the formation of halogen-bonded supramolecular assemblies. Halogen bonds are highly directional and can be used to control the self-assembly of molecules into well-defined architectures.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing ethyl 2-bromo-6-fluoro-4-methylbenzoate, and how can reaction conditions be optimized?

- Methodology : The synthesis involves halogenation, esterification, and dehydration steps. Optimization requires precise control of reaction temperature (e.g., 60–80°C for bromination), stoichiometric ratios of halogenating agents (e.g., N-bromosuccinimide), and catalysts like H2SO4 for esterification. Monitoring via thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., dichloromethane vs. ethyl acetate) improves yield .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?

- Methodology :

- <sup>1</sup>H NMR : Identify the ethyl ester group (δ 1.3–1.5 ppm for CH3, δ 4.2–4.4 ppm for CH2) and aromatic protons (δ 6.8–7.5 ppm) with splitting patterns reflecting substitution.

- <sup>13</sup>C NMR : Confirm carbonyl (δ 165–170 ppm) and halogenated carbons (Br: δ 110–120 ppm; F: δ 150–160 ppm).

- Mass Spectrometry : Look for molecular ion [M]<sup>+</sup> at m/z 274 and fragment peaks corresponding to Br loss (m/z 195) or ester cleavage .

Q. What analytical methods are suitable for assessing the purity of this compound?

- Methodology : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) using acetonitrile/water gradients. Gas chromatography (GC) with flame ionization detection (FID) is also effective for volatile impurities. Validate purity >95% via integration of chromatographic peaks .

Advanced Research Questions

Q. How does the halogen substitution pattern influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodology : The bromine atom at position 2 acts as a strong electron-withdrawing group, activating the ring for NAS at positions ortho/para. Fluorine at position 6 provides steric hindrance, directing substitution to position 4. Experimental validation involves competitive reactions with nucleophiles (e.g., amines) under controlled pH and solvent conditions (e.g., DMF at 100°C) .

Q. What strategies resolve contradictions in reported bioactivity data for halogenated benzoates in enzyme inhibition studies?

- Methodology : Discrepancies may arise from assay conditions (e.g., buffer pH, enzyme source). Use standardized protocols (e.g., Michaelis-Menten kinetics with purified enzymes) and computational docking (e.g., AutoDock Vina) to compare binding affinities. Validate via site-directed mutagenesis of enzyme active sites to identify critical interactions with Br/F substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products